B1578739 Beta-Amyloid (29-38)

Beta-Amyloid (29-38)

Cat. No.: B1578739
M. Wt: 887.1
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-Amyloid (29-38) is a useful research compound. Molecular weight is 887.1. The purity is usually 95%.
BenchChem offers high-quality Beta-Amyloid (29-38) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Beta-Amyloid (29-38) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Role in Alzheimer's Disease Pathogenesis

Beta-Amyloid peptides, including the 29-38 fragment, are central to the amyloid cascade hypothesis, which posits that the accumulation of amyloid-beta leads to neurodegeneration in AD. Research indicates that these peptides can aggregate to form plaques, a hallmark of AD pathology. The 29-38 fragment specifically has been studied for its neurotoxic effects and its role in synaptic dysfunction.

Case Study: Neurotoxicity and Synaptic Dysfunction

A study demonstrated that the 29-38 fragment can disrupt synaptic transmission and contribute to neuronal death in vitro. This finding underscores the fragment's potential as a target for therapeutic intervention aimed at preventing synaptic loss associated with AD .

Therapeutic Applications

The development of therapies targeting amyloid-beta has been a significant focus in AD research. Beta-Amyloid (29-38) is being explored as a potential therapeutic target due to its role in plaque formation and neurotoxicity.

Therapeutic Strategies

  • Monoclonal Antibodies : Research is ongoing into antibodies that specifically target various forms of amyloid-beta, including fragments like 29-38, to promote clearance from the brain.
  • Small Molecule Inhibitors : Compounds that inhibit the aggregation of amyloid-beta peptides are being investigated. The 29-38 fragment's structure provides insights into designing inhibitors that can prevent aggregation .

Biomarker Development

Beta-Amyloid (29-38) has potential as a biomarker for early detection of Alzheimer's disease. Its levels can be measured in biological fluids, providing insights into disease progression.

Biomarker Studies

Recent studies have shown that plasma concentrations of specific amyloid-beta fragments correlate with brain amyloid burden. For instance, elevated levels of soluble forms of amyloid-beta have been associated with cognitive decline, making fragments like 29-38 promising candidates for biomarker development .

Research Methodologies

Several methodologies have been employed to study Beta-Amyloid (29-38):

MethodologyDescription
In Vitro Studies Cell cultures are used to assess the neurotoxic effects of the peptide.
Animal Models Transgenic mice expressing human amyloid precursor protein are utilized to study plaque formation and cognitive deficits .
Imaging Techniques Positron Emission Tomography (PET) imaging is used to visualize amyloid deposits in vivo .

Challenges and Future Directions

While research on Beta-Amyloid (29-38) presents promising avenues for understanding and treating Alzheimer's disease, several challenges remain:

  • Complexity of Amyloid Pathology : The heterogeneous nature of amyloid-beta aggregates complicates therapeutic targeting.
  • Clinical Trial Failures : Many Aβ-targeted therapies have failed in clinical trials, leading researchers to reconsider strategies and hypotheses surrounding amyloid-beta's role in AD .

Properties

Molecular Weight

887.1

sequence

GAIIGLMVGG

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.